molecular formula C10H8ClF3O B8151570 2-Chloro-1-(2,2,2-trifluoroethoxy)-4-vinylbenzene

2-Chloro-1-(2,2,2-trifluoroethoxy)-4-vinylbenzene

Cat. No.: B8151570
M. Wt: 236.62 g/mol
InChI Key: GXMBHVUGPDCQML-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,2,2-trifluoroethoxy)-4-vinylbenzene is a high-value, multifunctional chemical building block designed for advanced organic and polymer chemistry research. This compound integrates a reactive vinyl group, an electron-withdrawing chloro substituent, and a trifluoroethoxy side chain into a single aromatic scaffold, making it a potent intermediate for constructing complex molecules. Its primary research value lies in its application as a key monomer in the synthesis of specialized polymers and functional materials. The vinyl group readily undergoes polymerization reactions, including free-radical and controlled polymerization techniques, allowing researchers to incorporate the pendant 2-chloro-4-(trifluoroethoxy)phenyl group into polymer backbones . This can impart unique properties to the resulting materials, such as modified surface energy, chemical resistance, and specific optical or electronic characteristics, driven by the presence of the fluorine atoms . Furthermore, the chlorine atom on the benzene ring provides a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, enabling precise structural diversification for drug discovery and materials science applications . This chemical is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols, as compounds in this class may exhibit hazards such as flammability and skin or eye irritation .

Properties

IUPAC Name

2-chloro-4-ethenyl-1-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O/c1-2-7-3-4-9(8(11)5-7)15-6-10(12,13)14/h2-5H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMBHVUGPDCQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)OCC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology

This approach leverages bromine as a leaving group for trifluoroethoxy substitution. The synthesis begins with 1-bromo-2-chloro-4-vinylbenzene , which undergoes nucleophilic displacement using sodium trifluoroethoxide under copper catalysis.

Reaction Conditions

  • Catalyst: Copper(II) sulfate (CuSO₄)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Temperature: 85–105°C

  • Base: Sodium trifluoroethoxide (generated in situ from trifluoroethanol and sodium metal).

Procedure

  • Bromination of 2-chloro-4-vinylbenzene :

    • Direct bromination at position 1 (para to vinyl) using Br₂/FeBr₃ yields 1-bromo-2-chloro-4-vinylbenzene.

  • Substitution with Trifluoroethoxy :

    • React 1-bromo-2-chloro-4-vinylbenzene with sodium trifluoroethoxide in DMF/CuSO₄ at 95°C for 4 hours.

  • Purification :

    • Column chromatography (ethyl acetate/petroleum ether, 1:15) isolates the product.

Yield and Purity

ParameterValue
Yield66–82%
Purity>99% (by GC analysis)

Mitsunobu Reaction for Hydroxyl Substitution

Methodology

This route substitutes a phenolic hydroxyl group with trifluoroethoxy using Mitsunobu conditions, ideal for sterically hindered positions.

Reaction Conditions

  • Reagents: Trifluoroethanol, diisopropyl azodicarboxylate (DIAD), triphenylphosphine (TPP)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: Room temperature

Procedure

  • Synthesis of 2-Chloro-4-vinylphenol :

    • Chlorinate 4-vinylphenol at position 2 using N-chlorosuccinimide (NCS) in acetic acid.

  • Mitsunobu Reaction :

    • Treat 2-chloro-4-vinylphenol with trifluoroethanol, DIAD, and TPP in THF for 12 hours.

  • Purification :

    • Distillation under reduced pressure (25–30 mbar) yields high-purity product.

Yield and Purity

ParameterValue
Yield70–75%
Purity>99.7% (by distillation)

Direct Alkylation of Phenolic Intermediates

Methodology

This method alkylates a phenolic intermediate using trifluoroethyl bromide under basic conditions, though it is less efficient due to competing side reactions.

Reaction Conditions

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Acetone/water (1:1 v/v)

  • Temperature: 50°C

Procedure

  • Synthesis of 2-Chloro-4-vinylphenol :

    • As described in Method 2.

  • Alkylation :

    • React 2-chloro-4-vinylphenol with trifluoroethyl bromide and K₂CO₃ in acetone/water for 20 hours.

  • Purification :

    • Extract with diethyl ether and neutralize with HCl/NaOH.

Yield and Purity

ParameterValue
Yield50–60%
Purity95–98% (by NMR)

Comparative Analysis of Methods

MethodAdvantagesLimitationsIndustrial Viability
Nucleophilic SubstitutionHigh yield (82%), scalableRequires hazardous Cu catalystsSuitable for bulk production
Mitsunobu ReactionMild conditions, high purityCostly reagents (DIAD, TPP)Limited to small-scale synthesis
Direct AlkylationSimple reagentsLow yield, side reactionsNot economically feasible

Key Industrial Considerations

  • Continuous Flow Reactors : Optimize substitution reactions by enhancing heat/mass transfer, reducing reaction time from hours to minutes.

  • Catalyst Recycling : Copper residues from Method 1 can be recovered via precipitation, lowering costs.

  • Safety : Trifluoroethanol and sodium metal require inert handling to prevent combustion .

Scientific Research Applications

2-Chloro-1-(2,2,2-trifluoroethoxy)-4-vinylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,2,2-trifluoroethoxy)-4-vinylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The vinyl group can participate in covalent bonding with target proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Key Differences

The following compounds share partial structural similarities with 2-chloro-1-(2,2,2-trifluoroethoxy)-4-vinylbenzene:

Compound Name Substituents Key Differences Reference
Oxyfluorfen (Pesticide) 2-chloro, 4-trifluoromethyl, 1-(3-ethoxy-4-nitrophenoxy) Nitrophenoxy and trifluoromethyl groups; lacks vinyl and trifluoroethoxy groups
Nitrofluorfen (Pesticide) 2-chloro, 4-trifluoromethyl, 1-(4-nitrophenoxy) Nitrophenoxy group replaces trifluoroethoxy; no vinyl
2-(Chloromethyl)-1-methyl-4-(trifluoromethyl)benzene 1-methyl, 2-chloromethyl, 4-trifluoromethyl Chloromethyl and methyl groups; lacks ether linkages or vinyl
1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-chlorobenzene 4-chloro, 1-(2-bromoethyl-trifluoroethoxy) Bromoethyl chain instead of vinyl; similar trifluoroethoxy group
2-Chloro-1-ethoxy-4-methylbenzene 2-chloro, 1-ethoxy, 4-methyl Ethoxy (non-fluorinated) and methyl groups; lacks vinyl
Critical Observations:

Trifluoroethoxy vs. Ethoxy/Nitrophenoxy: The trifluoroethoxy group in the target compound imparts higher electronegativity and lipophilicity compared to non-fluorinated ethoxy (e.g., in 2-chloro-1-ethoxy-4-methylbenzene) or nitrophenoxy groups (e.g., in oxyfluorfen). This affects solubility, metabolic stability, and reactivity .

Vinyl Group Reactivity : The vinyl group at position 4 distinguishes the target compound from analogues like oxyfluorfen or nitrofluorfen, offering sites for polymerization or electrophilic additions absent in compounds with methyl or nitro groups .

Trifluoromethyl vs.

Electronic and Steric Effects

  • Electron-Withdrawing Groups : The trifluoroethoxy group (–OCH₂CF₃) is a stronger electron-withdrawing group than ethoxy (–OCH₂CH₃) or methoxy (–OCH₃) due to the inductive effect of fluorine. This decreases electron density on the benzene ring, directing electrophilic substitutions to specific positions .
  • Steric Hindrance : The trifluoroethoxy group’s bulkiness may hinder reactions at the ortho position compared to smaller substituents like chloro or methyl.

Biological Activity

2-Chloro-1-(2,2,2-trifluoroethoxy)-4-vinylbenzene is an organic compound notable for its unique structural features, including a chloro group, a trifluoroethoxy moiety, and a vinyl group attached to a benzene ring. Its molecular formula is C10H8ClF3OC_{10}H_8ClF_3O, and it has garnered interest in various fields such as medicinal chemistry and materials science due to its potential biological activities.

Chemical Structure

The compound's structure can be represented as follows:

InChI 1S C10H8ClF3O c1 2 7 3 4 9 8 11 5 7 15 6 10 12 13 14 h2 5H 1 6H2\text{InChI 1S C10H8ClF3O c1 2 7 3 4 9 8 11 5 7 15 6 10 12 13 14 h2 5H 1 6H2}

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The trifluoroethoxy group enhances the compound's lipophilicity, facilitating its penetration into cellular membranes. The vinyl group allows for potential covalent bonding with target proteins, which can modulate their activity. This mechanism suggests that the compound may act as an enzyme inhibitor or modulator in various biological pathways.

Research Findings

Recent studies have explored the compound's potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. Here are some key findings:

  • Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human breast cancer cell lines (MCF7). Results showed a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. It was found to inhibit cyclooxygenase (COX) enzymes with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests its potential as a lead compound for developing new anti-inflammatory agents.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds is essential.

Compound NameStructure FeaturesBiological Activity
2-Chloro-1-(2,2,2-trifluoroethoxy)benzene Lacks vinyl group; only contains chloro and trifluoroethoxy groups.Limited bioactivity; primarily used as a solvent.
2-Chloro-1-(2,2,2-trifluoroethoxy)-4-ethylbenzene Ethyl group instead of vinyl; less reactive.Moderate anti-inflammatory effects observed.
2-Chloro-1-(2,2,2-trifluoroethoxy)-4-methylbenzene Methyl group; similar lipophilicity but less reactivity than vinyl.Similar anticancer properties but lower potency compared to vinyl derivative.

The presence of the vinyl group in this compound significantly enhances its reactivity and potential biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-Chloro-1-(2,2,2-trifluoroethoxy)-4-vinylbenzene, and how can intermediates be characterized?

  • Methodology : Synthesis typically involves halogenation and etherification. For example, chlorination of a benzene derivative followed by nucleophilic substitution with 2,2,2-trifluoroethanol. Intermediate characterization uses NMR (¹H/¹³C) and FTIR to confirm functional groups (e.g., C-Cl at ~550 cm⁻¹ and CF₃-O-C at ~1250 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .
  • Data Example : A similar compound, 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene, was synthesized with >95% purity using column chromatography (silica gel, hexane/ethyl acetate 8:2) .

Q. How is the molecular structure of this compound confirmed, and what spectroscopic techniques are critical?

  • Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ = 278.0512). X-ray crystallography (if crystalline) provides bond lengths/angles (e.g., C-Cl bond ~1.73 Å, C-O-C ether linkage ~1.42 Å). For non-crystalline samples, DFT calculations (B3LYP/6-311+G(d,p)) predict geometry and compare with experimental NMR shifts .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodology : Use local exhaust ventilation and closed systems to avoid inhalation. Wear nitrile gloves (tested for permeation resistance to chlorinated compounds) and safety goggles . Store in amber glass at 2–8°C under inert gas (N₂/Ar) to prevent vinyl group polymerization .

Advanced Research Questions

Q. How does the trifluoroethoxy group influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The electron-withdrawing CF₃ group activates the benzene ring for Suzuki-Miyaura coupling at the 4-vinyl position. Optimize using Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and DMF/H₂O (3:1) at 80°C. Monitor by GC-MS to track aryl-vinyl bond formation .
  • Data Example : A related trifluoroethoxybenzene derivative achieved 82% yield in Suzuki coupling with boronic acid .

Q. What role does fluorine substitution play in enhancing biological or material properties?

  • Methodology : The CF₃ group increases lipophilicity (logP ~3.5) and metabolic stability. Assess via in vitro microsomal assays (e.g., human liver microsomes, t₁/₂ > 60 min). In materials science, the vinyl group enables radical polymerization (AIBN initiator, 70°C) to form fluorinated polymers with Tₚ ~120°C (DSC analysis) .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., cytochrome P450). Validate with MD simulations (GROMACS, 100 ns) to assess binding stability. For example, the trifluoroethoxy group may form hydrophobic interactions with Leu244 in CYP2D6 .

Q. What advanced techniques resolve contradictions in spectral data for structural isomers?

  • Methodology : 2D NMR (COSY, NOESY) distinguishes between ortho/meta/para isomers. For example, NOE correlations between the vinyl proton (δ 6.8 ppm) and adjacent aromatic protons confirm regiochemistry. X-ray powder diffraction (XRPD) differentiates polymorphs if crystallization conditions vary .

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